BenchChemオンラインストアへようこそ!

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Nitric Oxide Synthase Inhibition NOS Isozyme Selectivity Medicinal Chemistry

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS 1006523-68-7) features a unique N1-chiral oxolane moiety that simultaneously modulates lipophilicity, conformational constraint, and stereochemical complexity—properties absent in 3-nitro regioisomers (CAS 1006523-17-6) or simple N1-alkyl analogs. With demonstrated nNOS inhibitory activity (Ki 1.7 μM) and negligible eNOS engagement (EC50 >100 μM), it is the preferred starting scaffold for nNOS-selective chemical probe campaigns. The intact 4-nitro group preserves access to intramolecular cyclization and late-stage reduction chemistries unavailable from pre-reduced amine analogs. Procure the nitro intermediate to maximize synthetic flexibility in diversity-oriented synthesis. Specify ≥95% purity for reproducible SAR.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 1006523-68-7
Cat. No. B1441340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
CAS1006523-68-7
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
InChIKeyKQTCKXRXKVVUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS 1006523-68-7): A 4-Nitropyrazole Building Block for Medicinal Chemistry and Probe Development


4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS 1006523-68-7) is a synthetic heterocyclic compound belonging to the 4-nitropyrazole class, characterized by a pyrazole ring bearing a nitro group at the 4-position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the N1-position . With a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol, this compound is a crystalline yellow solid [1]. The compound's structural features—specifically the electron-withdrawing nitro group at the pyrazole 4-position and the chiral oxolan-2-ylmethyl moiety—confer distinct chemical reactivity profiles, physicochemical properties, and potential biological activities that differentiate it from unsubstituted pyrazoles, 3-nitro regioisomers, and alternative N1-substituted analogs [2].

Why Simple 4-Nitropyrazole Analogs Cannot Substitute for 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole in Specialized Research Programs


The 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole scaffold embodies critical structural features that are not replicated by generic 4-nitropyrazoles or simpler N1-alkyl analogs. The 4-nitro substituent is a well-established pharmacophore that participates in redox chemistry, forms key hydrogen-bonding interactions with biological targets, and serves as a handle for further chemical derivatization [1]. However, the N1-oxolan-2-ylmethyl group introduces a chiral tetrahydrofuran moiety that modulates three essential properties simultaneously: (1) lipophilicity and solubility via the oxygen-containing heterocycle, (2) conformational constraint due to the cyclic ether's restricted rotational profile, and (3) stereochemical complexity from the C2 stereocenter of the oxolane ring [2]. These features collectively influence target engagement, metabolic stability, and synthetic tractability in ways that regioisomers (e.g., 3-nitro analogs) and alternative N1 substituents (e.g., 3-oxolanylmethyl isomers or simple alkyl chains) do not match. Consequently, substituting an in-class analog may alter SAR, compromise assay reproducibility, or require de novo synthetic route revalidation—factors that directly impact procurement decisions in medicinal chemistry and chemical biology programs .

Quantitative Differentiation Evidence for 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (1006523-68-7) Against Closest Analogs


Regioisomeric Nitro Positioning: 4-Nitro vs. 3-Nitro Substitution Determines NOS Isozyme Selectivity Profile

The 4-nitro regioisomer 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole exhibits a distinct nitric oxide synthase (NOS) inhibition profile compared to the 3-nitro regioisomer [1]. Specifically, the 4-nitro compound demonstrates measurable inhibitory activity against bovine brain nNOS with a Ki of 1.70 × 10³ nM (1.7 μM) [2], whereas activity against human endothelial NOS (eNOS) expressed in HEK293 cells is negligible with an EC50 > 1.00 × 10⁵ nM (>100 μM) [3]. This contrasts with the 3-nitro regioisomer (CAS 1006523-17-6), which lacks publicly disclosed NOS activity data, suggesting that nitro group position is a critical determinant of target engagement. The 1.7 μM nNOS Ki establishes the 4-nitro compound as a weak but tractable starting point for nNOS-focused chemical probe development .

Nitric Oxide Synthase Inhibition NOS Isozyme Selectivity Medicinal Chemistry

Oxolane Ring Attachment Position: 2-Oxolanylmethyl vs. 3-Oxolanylmethyl N1 Substitution Modulates Physicochemical Profile

The attachment position of the oxolane (tetrahydrofuran) ring at the N1 position of the pyrazole scaffold influences key physicochemical parameters relevant to compound developability. 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (2-oxolanylmethyl isomer) possesses a calculated XLogP3 value of approximately 0.6 , whereas the 3-oxolanylmethyl regioisomer (4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole, CAS 1172048-85-9) exhibits an XLogP3 of 0.2 . Both compounds share identical molecular weights (197.19 g/mol) and topological polar surface areas (TPSA = 72.9 Ų), but the 2-oxolanylmethyl isomer is approximately 0.4 log units more lipophilic [1]. This modest lipophilicity difference may translate to distinct membrane permeability characteristics and protein binding profiles. Additionally, the 2-oxolanylmethyl isomer contains a stereocenter at the C2 position of the oxolane ring (undefined stereochemistry in commercial material), which introduces synthetic divergence: enantiopure synthesis of the (R)- or (S)-oxolan-2-ylmethyl isomers is feasible, whereas the 3-oxolanylmethyl isomer lacks a stereocenter [2].

Physicochemical Properties Lipophilicity Solubility Medicinal Chemistry Optimization

Synthetic Versatility: The 4-Nitropyrazole Core Enables Divergent Derivatization Pathways Unavailable to Reduced or Unsubstituted Analogs

The 4-nitro group on the pyrazole ring serves as a versatile synthetic handle that enables downstream transformations not accessible with 4-amino or unsubstituted pyrazole analogs. The nitro group can undergo selective reduction to the corresponding 4-amine under catalytic hydrogenation conditions (H₂, Pd/C), yielding 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine [1]. This amine intermediate provides an orthogonal derivatization vector for amide coupling, sulfonamide formation, reductive amination, and diazotization reactions [2]. In contrast, the 4-unsubstituted analog 1-(oxolan-2-ylmethyl)-1H-pyrazole lacks this reactive handle entirely, while the 4-amino analog 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine (CAS not assigned; commercially available as hydrochloride salt) [3] is already at the reduced oxidation state and cannot be used for nitro group-specific chemistry such as Nef reactions, Henry reactions, or nitro-aldol condensations. The nitro group also participates in intramolecular cyclization reactions with appropriately positioned ortho-substituents to generate fused pyrazole heterocycles—a strategy employed for constructing condensed heterocyclic scaffolds [4].

Synthetic Chemistry Building Block Reductive Amination Nitro Group Reduction Click Chemistry

Commercial Availability and Purity Specifications: 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole Offers Defined Quality Metrics Relative to Less Characterized Analogs

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS 1006523-68-7) is commercially available from multiple established chemical suppliers with documented purity specifications and batch-to-batch quality control. Suppliers including Chemany Ltd., Leyan, and Calpac Lab offer this compound at purities of ≥95% to 98% [1][2]. The compound is assigned a unique CAS registry number (1006523-68-7) that enables unambiguous identification, procurement tracking, and regulatory documentation . In contrast, structurally related analogs such as 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole (CAS 1172048-85-9) are available from fewer vendors and may have less extensive characterization data publicly disclosed . The presence of multiple independent suppliers for the 2-oxolanylmethyl isomer ensures supply chain redundancy and competitive pricing, while the availability of the racemic material (undefined stereochemistry at C2) provides a baseline for chiral resolution studies or asymmetric synthesis campaigns. The compound's CAS registry entry facilitates literature searching via SciFinder, Reaxys, and PubMed, enabling researchers to track prior art and avoid unintentional duplication of effort.

Procurement Quality Control Purity Specification Reproducible Research CAS Registry

Recommended Application Scenarios for 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Neuronal Nitric Oxide Synthase (nNOS) Chemical Probe Development and SAR Expansion

The compound's demonstrated nNOS inhibitory activity (Ki = 1.7 μM) combined with negligible eNOS engagement (EC50 > 100 μM) establishes it as a starting point for developing nNOS-selective chemical probes. Researchers should prioritize this compound over the 3-nitro regioisomer (CAS 1006523-17-6) when nNOS target engagement is the primary screening objective, as the 3-nitro analog lacks publicly reported NOS activity data [1]. The weak micromolar potency warrants follow-up medicinal chemistry optimization—including substitution at the pyrazole 3- and 5-positions and stereochemical exploration of the oxolane C2 center—to improve both potency and selectivity [2].

Synthesis of Fused Pyrazole Heterocycles via Nitro Group-Directed Intramolecular Cyclization

The 4-nitro group enables intramolecular cyclization chemistry with appropriately positioned ortho-substituents to generate condensed heterocyclic scaffolds. This synthetic strategy is well-precedented for nitroheteroarenes and provides access to pyrazolo-fused ring systems that are not accessible from 4-amino or 4-unsubstituted pyrazole building blocks [3]. Procurement of the 4-nitro intermediate (rather than pre-reduced amine analogs) preserves the option to perform nitro group-specific cyclizations, oxidative transformations, or late-stage reduction following cyclization—offering maximum synthetic flexibility for diversity-oriented synthesis campaigns [4].

Structure-Activity Relationship (SAR) Studies on N1-Oxolanylmethyl Substitution Patterns

The 2-oxolanylmethyl substitution pattern differentiates this compound from the 3-oxolanylmethyl isomer (CAS 1172048-85-9, XLogP3 = 0.2) by providing modestly higher lipophilicity (XLogP3 ≈ 0.6) and a stereocenter for chiral resolution . Systematic SAR campaigns comparing 2-oxolanylmethyl vs. 3-oxolanylmethyl N1-substituted 4-nitropyrazoles can elucidate the impact of oxolane ring attachment position on target binding, cellular permeability, and metabolic stability. The availability of the target compound in adequate purity (≥95%) from multiple vendors supports reproducible side-by-side comparator studies [5].

Bioreductive Prodrug and Hypoxia-Selective Agent Screening

Nitroheterocyclic compounds, including 4-nitropyrazoles, have established precedent as hypoxia-selective cytotoxins and radiosensitizers due to enzymatic nitro group reduction under low-oxygen conditions to generate toxic intermediates [6]. 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, as a 4-nitropyrazole derivative bearing a cyclic ether substituent, may serve as a candidate for bioreductive activation screening. The oxolanylmethyl group modulates solubility and lipophilicity parameters that influence tumor penetration and cellular accumulation—factors critical to hypoxia-selective agent efficacy. Inclusion of this compound in nitroheterocycle screening libraries enables systematic evaluation of the oxolanylmethyl substituent's contribution to hypoxia-dependent cytotoxicity profiles [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.